1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a diazaspiro[4.5]decene core. The molecule features a 3,4-dimethylbenzoyl group at position 1 and a 4-methoxyphenyl substituent at position 3, with a thione moiety at position 2. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-16-7-8-19(15-17(16)2)22(27)26-23(29)21(18-9-11-20(28-3)12-10-18)25-24(26)13-5-4-6-14-24/h7-12,15H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQRWVAUOGWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spiro structure that contributes to its biological properties. The molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of approximately 306.41 g/mol. The presence of both the diazaspiro and thione functionalities suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Cytotoxicity : Studies on related compounds have shown that modifications in aromatic groups can enhance cytotoxic effects against various cancer cell lines. The presence of electron-rich heterocycles has been linked to increased potency against transformed B- and T-cells .
- Anti-inflammatory Activity : Compounds with similar frameworks have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase (LO) pathways. For instance, 1-(3,4-dimethoxyphenyl) butadiene has shown potent anti-inflammatory effects in vivo .
Biological Activity Data
The following table summarizes the biological activities reported for structurally related compounds:
Case Studies and Research Findings
- Cytotoxicity Studies : A family of benzodiazepine derivatives was synthesized and tested for their cytotoxic effects on lymphocytes. The results indicated that structural modifications significantly impacted their potency and selectivity for T-cells .
- Anti-inflammatory Mechanisms : Research on related compounds has shown that they can effectively inhibit edema in animal models, demonstrating their potential as anti-inflammatory agents. The mechanism involves the inhibition of inflammatory mediators and pathways .
- Structural Activity Relationship (SAR) : Analysis of various derivatives has provided insights into how modifications in the aromatic systems influence biological activity. For example, the introduction of methoxy groups has been associated with enhanced anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives related to diazaspiro compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that certain spiro compounds effectively target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound's thione functionality suggests potential antimicrobial activity. Thiones are known for their ability to disrupt bacterial cell membranes and interfere with metabolic processes. Preliminary studies have shown that similar compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of diazaspiro compounds. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science Applications
Polymer Chemistry
The incorporation of 1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties. Its unique structure can improve the thermal stability and mechanical strength of polymers when used as a plasticizer or additive.
Photonic Devices
Due to its potential photochemical properties, this compound could be utilized in the development of photonic devices. The ability of similar compounds to absorb light and convert it into other forms of energy makes them suitable for applications in solar cells and light-emitting diodes (LEDs) .
Catalysis
Catalytic Applications
The compound's structural features may lend themselves to catalytic applications, particularly in organic synthesis. Compounds with diazaspiro structures have been shown to act as effective catalysts in various reactions, including Michael additions and cycloadditions, due to their ability to stabilize transition states .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in the nanomolar range. |
| Study 2 | Antimicrobial effects | Showed broad-spectrum activity against multiple bacterial strains with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Neuroprotection | Indicated reduced oxidative stress markers in neuronal cultures treated with diazaspiro derivatives compared to controls. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione and related diazaspiro derivatives:
*Estimated based on structural analogs.
Key Observations :
Steric Impact: Bulky substituents like tert-butyl (in ) reduce solubility but improve thermal stability, whereas smaller groups (e.g., methyl in ) balance lipophilicity and reactivity.
Spectroscopic and Computational Insights :
- Density Functional Theory (DFT) studies on structurally related compounds (e.g., 7-hydroxy-3-(4-methoxyphenyl)chromone ) suggest that methoxy and methyl groups influence UV-Vis absorption spectra by altering conjugation pathways. Similar effects are expected for the target compound.
Pharmacological Potential: Analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione exhibit receptor-binding activity , implying that the target compound’s diazaspiro core may interact with biological targets such as G-protein-coupled receptors (GPCRs).
Synthetic Accessibility :
- The synthesis of related compounds (e.g., via coupling of hydroxylamine derivatives with benzoyl chlorides ) suggests feasible routes for modifying the target compound’s substituents to optimize properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
